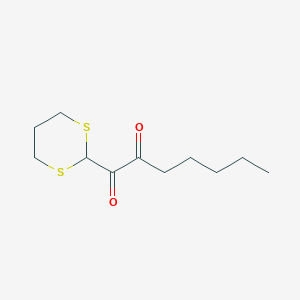
1-(1,3-Dithian-2-YL)heptane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dithian-2-YL)heptane-1,2-dione is an organosulfur compound featuring a 1,3-dithiane ring attached to a heptane-1,2-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1,3-Dithian-2-YL)heptane-1,2-dione can be synthesized from carbonyl compounds using 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3-Dithian-2-YL)heptane-1,2-dione undergoes various chemical reactions, including:
Substitution: The dithiane ring can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Organolithium reagents, Grignard reagents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons .
Applications De Recherche Scientifique
1-(1,3-Dithian-2-YL)heptane-1,2-dione has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(1,3-Dithian-2-YL)heptane-1,2-dione exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, allowing for the formation of new carbon-carbon bonds. This property is exploited in umpolung reactions, where the compound acts as an acyl anion equivalent .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
56011-18-8 |
|---|---|
Formule moléculaire |
C11H18O2S2 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
1-(1,3-dithian-2-yl)heptane-1,2-dione |
InChI |
InChI=1S/C11H18O2S2/c1-2-3-4-6-9(12)10(13)11-14-7-5-8-15-11/h11H,2-8H2,1H3 |
Clé InChI |
ZBERTNJMUWTGOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C(=O)C1SCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


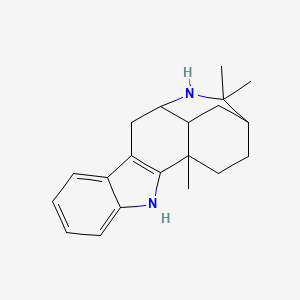
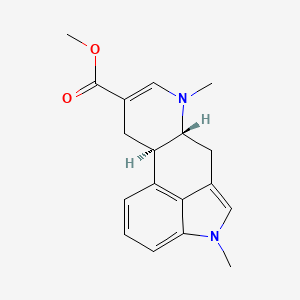
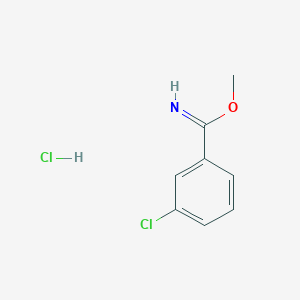

![N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide](/img/structure/B14636131.png)
![Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate](/img/structure/B14636147.png)
![2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol](/img/structure/B14636149.png)
![2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14636154.png)
![N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14636170.png)
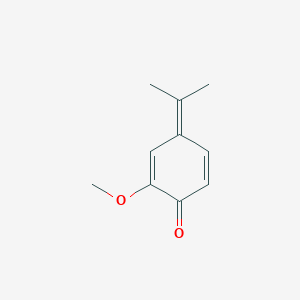
![Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14636187.png)

![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)
![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
